molecular formula C13H17ClFNO B5395172 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide

2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide

Cat. No. B5395172
M. Wt: 257.73 g/mol
InChI Key: JAOAVRNTYNVTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide, also known as CR845, is a non-opioid analgesic drug that is currently being researched for its potential use in treating pain. This drug has shown promising results in preclinical studies, making it a potential alternative to opioids for pain management.

Mechanism of Action

2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide works by activating the kappa opioid receptor (KOR) in the central nervous system. This activation leads to the release of dynorphin, a naturally occurring peptide that has analgesic effects. Unlike other opioids, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide does not activate the mu opioid receptor, which is responsible for many of the negative side effects associated with opioid use.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. It has also been shown to have anti-inflammatory effects and to reduce the development of tolerance to opioids. In addition, 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide has been shown to reduce pruritus in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it has been shown to have analgesic effects without the negative side effects associated with opioids. This makes it a potential alternative to opioids for pain management in both clinical and research settings. However, one limitation of using 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide in lab experiments is that it is still in the early stages of research and its full potential has not yet been realized.

Future Directions

There are several potential future directions for research on 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide. One direction is to further investigate its potential use in treating pain and pruritus in clinical settings. Another direction is to investigate its potential use in combination with other drugs for pain management. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide and to identify any potential long-term side effects.

Synthesis Methods

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide involves several steps, starting with the reaction of 4-chloro-2-fluoroaniline with tert-butyl acetate to form the intermediate tert-butyl(4-chloro-2-fluorophenyl)carbamate. This intermediate is then reacted with 1,1-dimethylpropylamine and acetic anhydride to form 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is being researched for its potential use in treating pain. It has been shown to have analgesic effects in preclinical studies, without the negative side effects associated with opioids such as addiction and respiratory depression. 2-(4-chloro-2-fluorophenyl)-N-(1,1-dimethylpropyl)acetamide is also being studied for its potential use in treating pruritus (itching) associated with various medical conditions.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(2-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c1-4-13(2,3)16-12(17)7-9-5-6-10(14)8-11(9)15/h5-6,8H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAOAVRNTYNVTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)CC1=C(C=C(C=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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